molecular formula C13H18FNO B3024974 4-(Cyclohexylmethoxy)-3-fluoroaniline CAS No. 937598-45-3

4-(Cyclohexylmethoxy)-3-fluoroaniline

Cat. No. B3024974
CAS RN: 937598-45-3
M. Wt: 223.29 g/mol
InChI Key: PKFGWMJMGKMKII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate aniline derivative with a suitable electrophile to introduce the cyclohexylmethoxy group at the 4-position and the fluoro group at the 3-position . The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction step.


Molecular Structure Analysis

The molecular structure of “4-(Cyclohexylmethoxy)-3-fluoroaniline” would be characterized by the presence of the aniline, cyclohexylmethoxy, and fluoro groups attached to the benzene ring . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound.


Chemical Reactions Analysis

As an aniline derivative, “4-(Cyclohexylmethoxy)-3-fluoroaniline” could potentially undergo a variety of chemical reactions . These might include electrophilic aromatic substitution reactions, reactions involving the amine group (such as acylation or alkylation), or reactions involving the methoxy or fluoro groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Cyclohexylmethoxy)-3-fluoroaniline” would be influenced by its molecular structure . For example, the presence of the polar amine, methoxy, and fluoro groups might influence its solubility in different solvents, while the presence of the aromatic ring might influence its UV-visible absorption spectrum.

Mechanism of Action

The mechanism of action of “4-(Cyclohexylmethoxy)-3-fluoroaniline” would depend on its specific biological or chemical activity . For example, if the compound were found to have medicinal properties, its mechanism of action might involve interaction with a specific biological target, such as a protein or enzyme.

Safety and Hazards

The safety and hazards associated with “4-(Cyclohexylmethoxy)-3-fluoroaniline” would depend on its specific physical and chemical properties . As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices.

Future Directions

The future research directions for “4-(Cyclohexylmethoxy)-3-fluoroaniline” would likely depend on its identified properties and potential applications . For example, if the compound were found to have medicinal properties, future research might focus on optimizing its synthesis, studying its mechanism of action, or evaluating its efficacy in preclinical or clinical studies.

properties

IUPAC Name

4-(cyclohexylmethoxy)-3-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFGWMJMGKMKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclohexylmethoxy)-3-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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